9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride typically involves the condensation of 2-(ethoxycarbonyl)benzaldehyde with 3,6-bis(ethylamino)xanthene under acidic conditions . The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the xanthenium chloride structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the xanthene core.
Substitution: The ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to the xanthene core, which can absorb and emit light at specific wavelengths . This property is exploited in various imaging and analytical applications .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescence properties.
Fluorescein: A widely used fluorescent dye in biological research.
Eosin Y: Used in histology for staining tissues.
Uniqueness
9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride is unique due to its specific structural features, which confer distinct fluorescence characteristics and reactivity . Its ethoxycarbonyl and ethylamino groups provide versatility in chemical modifications and applications .
Properties
Molecular Formula |
C26H27ClN2O3 |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;chloride |
InChI |
InChI=1S/C26H26N2O3.ClH/c1-4-27-17-11-13-21-23(15-17)31-24-16-18(28-5-2)12-14-22(24)25(21)19-9-7-8-10-20(19)26(29)30-6-3;/h7-16,27H,4-6H2,1-3H3;1H |
InChI Key |
MPUGGWAUVRMJJN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=[NH+]CC)C=C3O2)C4=CC=CC=C4C(=O)OCC.[Cl-] |
Origin of Product |
United States |
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